Stannane, [(4-methylphenyl)thio]triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, [(4-methylphenyl)thio]triphenyl- is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and one [(4-methylphenyl)thio] group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, [(4-methylphenyl)thio]triphenyl- typically involves the reaction of triphenyltin chloride with 4-methylphenylthiol in the presence of a base. The reaction can be represented as follows:
Ph3SnCl+4-CH3C6H4SH→Ph3SnS(4-CH3C6H4)+HCl
The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for organotin compounds like Stannane, [(4-methylphenyl)thio]triphenyl- often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Stannane, [(4-methylphenyl)thio]triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler organotin hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Stannane, [(4-methylphenyl)thio]triphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing molecules.
Medicine: Research into the potential medicinal properties of organotin compounds includes their use as antifungal and anticancer agents.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Stannane, [(4-methylphenyl)thio]triphenyl- involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The [(4-methylphenyl)thio] group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Stannane, triphenyl-: This compound has a similar structure but lacks the [(4-methylphenyl)thio] group.
Stannane, tetraphenyl-: This compound contains four phenyl groups bonded to the tin atom.
Uniqueness
Stannane, [(4-methylphenyl)thio]triphenyl- is unique due to the presence of the [(4-methylphenyl)thio] group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in sulfur-related reactions, making it valuable in specific synthetic applications.
Properties
CAS No. |
55216-00-7 |
---|---|
Molecular Formula |
C25H22SSn |
Molecular Weight |
473.2 g/mol |
IUPAC Name |
(4-methylphenyl)sulfanyl-triphenylstannane |
InChI |
InChI=1S/C7H8S.3C6H5.Sn/c1-6-2-4-7(8)5-3-6;3*1-2-4-6-5-3-1;/h2-5,8H,1H3;3*1-5H;/q;;;;+1/p-1 |
InChI Key |
VRCSXSAGSQAQCC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.